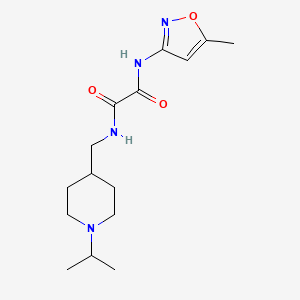

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone. Its structure features two distinct substituents:

- N1-substituent: A (1-isopropylpiperidin-4-yl)methyl group, incorporating a piperidine ring substituted with an isopropyl group at the 1-position.

- N2-substituent: A 5-methylisoxazol-3-yl group, a five-membered heterocyclic ring with oxygen and nitrogen atoms, which may influence electronic properties and hydrogen-bonding capacity.

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-10(2)19-6-4-12(5-7-19)9-16-14(20)15(21)17-13-8-11(3)22-18-13/h8,10,12H,4-7,9H2,1-3H3,(H,16,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXYISAQZVOMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the piperidine moiety and the oxalamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide to key analogs reported in the evidence, focusing on structural variations and inferred pharmacological implications.

Table 1: Structural and Analytical Comparison of Selected Oxalamide Derivatives

Key Observations

Substituent Flexibility and Bioactivity: The piperidine/isopropyl group in the target compound differs from acetylated (Compound 13) or unsubstituted piperidine derivatives (Compounds 8–11 in ). The 5-methylisoxazole substituent contrasts with thiazole (Compounds 13–15) or pyrazole (–7) rings in analogs. Isoxazole’s lower basicity (vs. thiazole) could reduce off-target interactions with charged residues, while its oxygen atom may facilitate hydrogen bonding .

Metabolic Stability :

- highlights that certain oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergo rapid metabolism without amide hydrolysis. This suggests that the target compound’s amide bonds may resist enzymatic cleavage, extending its half-life .

Synthetic Feasibility :

- Yields for related compounds range from 36% (Compound 13) to 55% (Compound 9), indicating moderate synthetic accessibility. The target compound’s isopropylpiperidine moiety may require specialized purification steps (e.g., silica gel chromatography, as in –7) .

Its isoxazole ring may confer selectivity for enzymes or receptors sensitive to oxygen-containing heterocycles .

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that belongs to the class of isoxazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

The compound's IUPAC name is N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide. Its structure features an isoxazole ring, a piperidine moiety, and an oxalamide linkage, which collectively contribute to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C15H24N4O3 |

| Molecular Weight | 304.37 g/mol |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol |

The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

- Oxidative Stress Response : The compound may affect pathways related to oxidative stress, potentially offering protective effects against cellular damage.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant inhibition of cell proliferation.

2. Neuroprotective Effects

The compound has shown potential neuroprotective properties in preclinical models of neurodegenerative diseases. It may reduce neuronal apoptosis and promote cell survival under oxidative stress conditions.

3. Anti-inflammatory Properties

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages, suggesting its utility in inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM for different cell lines .

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound significantly reduced cell death and increased levels of antioxidant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.